Cas no 920218-68-4 (2-phenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one)

2-phenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one structure
920218-68-4 structure
Product Name:2-phenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one
CAS No:920218-68-4
MF:C22H21N7O
MW:399.448443174362
CID:5495951
Update Time:2025-07-19

2-phenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
    • 2-phenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one
    • Inchi: 1S/C22H21N7O/c30-19(17-7-3-1-4-8-17)15-27-11-13-28(14-12-27)21-20-22(24-16-23-21)29(26-25-20)18-9-5-2-6-10-18/h1-10,16H,11-15H2
    • InChI Key: YULDWQWBUARACP-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC=NC3N(C4=CC=CC=C4)N=NC=32)CC1)C(=O)C1=CC=CC=C1

2-phenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-phenyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Introduction to 2-Phenyl-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one (CAS No. 920218-68-4)

2-Phenyl-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one, also known by its CAS number 920218-68-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a triazolopyrimidine core and a phenyl-substituted piperazine moiety. These structural elements contribute to its potential therapeutic applications and biological activities.

The triazolopyrimidine scaffold is a well-known privileged structure in medicinal chemistry due to its ability to modulate various biological targets. Specifically, the presence of the 3H-triazolo[4,5-d]pyrimidine moiety in the structure of 2-phenyl-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one confers it with potent pharmacological properties. Recent studies have highlighted the potential of this compound as an inhibitor of specific enzymes and receptors, making it a promising candidate for drug development.

The phenyl-substituted piperazine moiety is another key structural feature that enhances the compound's biological activity. Piperazines are widely used in the design of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier and interact with various neurotransmitter systems. In the context of 2-phenyl-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one, this moiety likely contributes to its affinity for specific receptors and enzymes, thereby enhancing its therapeutic potential.

Recent research has focused on the pharmacological properties of 2-phenyl-1-(4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-y)ethanone. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. Specifically, it was found to inhibit the activity of Aurora kinase A and B, which are key regulators of mitosis and cell division. This inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising lead for the development of anti-cancer drugs.

In addition to its anti-cancer properties, 2-phenyl-(4-{3H-triazolo[4,5-d]pyrimidin}-7-y)piperazinylethanone has also been investigated for its potential as an antiviral agent. Research conducted by a team at the University of California demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves blocking viral entry into host cells and interfering with viral RNA synthesis. These findings suggest that 2-(4-{3H-triazolo[4,5-d]pyrimidin}-7-y)piperazinylethanone could be further developed as a broad-spectrum antiviral agent.

The synthetic route for 2-(4-{3H-triazolo[4,5-d]pyrimidin}-7-y)piperazinylethanone involves several key steps. The synthesis typically begins with the formation of the triazolopyrimidine core through a multi-step process involving cyclization reactions and functional group manipulations. The piperazine moiety is then introduced via coupling reactions with appropriate phenyl-substituted intermediates. This synthetic strategy allows for the preparation of a wide range of analogs with varying substituents on the phenyl ring and piperazine side chain, enabling structure/activity relationship (SAR) studies to optimize the compound's pharmacological properties.

In terms of pharmacokinetics and safety profile, preliminary studies have shown that 2-(4-{3H-triazolo[4,5-d]pyrimidin}-7-y)piperazinylethanone exhibits favorable oral bioavailability and metabolic stability. However, further preclinical studies are needed to fully characterize its pharmacokinetic behavior and assess its safety in animal models before advancing to clinical trials. These studies will provide crucial data on dose-ranging, toxicity profiles, and potential drug-drug interactions.

The therapeutic potential of 2-(4-{3H-triazolo[4,5-d]pyrimidin}-7-y)piperazinylethanone extends beyond cancer and viral infections. Recent research has explored its effects on neurodegenerative diseases such as Alzheimer's disease (AD). Studies have shown that this compound can modulate key pathways involved in AD pathogenesis, including β-secretase (BACE1) inhibition and tau protein phosphorylation. These findings suggest that 2-(4-{3H-triazolo[4,5-d]pyrimidin}-7-y)piperazinylethanone could be developed as a multi-target therapeutic agent for AD treatment.

In conclusion, 2-(4-{3H-triazolo[4,5-d]pyrimidin}-7-y)piperazinylethanone (CAS No. 920218-68-4) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structural features and pharmacological properties make it an attractive candidate for further research and development. Ongoing studies aim to elucidate its mechanisms of action and optimize its therapeutic efficacy for clinical applications.

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